molecular formula C8H7F3N2O4 B10905485 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B10905485
M. Wt: 252.15 g/mol
InChI Key: JYCNXBFMMVVQKX-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid: is a chemical compound with the following structure:

CF3CH2C(O)OH\text{CF}_3\text{CH}_2\text{C}(\text{O})\text{OH}CF3​CH2​C(O)OH

It contains a trifluoropropyl group attached to a pyrazole ring, along with two carboxylic acid functional groups

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Direct Synthesis

    • Trifluoropropionic acid (CF₃CH₂CO₂H) can react with hydrazine (N₂H₄) to form the pyrazole ring.
    • The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.
  • Hydrolysis of an Ester

    • An ester derivative of the compound can be hydrolyzed to yield the desired acid.
    • For example, the dimethyl ester of this compound can be hydrolyzed to obtain the acid.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactivity

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or hydrazine (N₂H₄).

Major Products

The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction can lead to alcohols.
  • Substitution reactions result in modified pyrazole derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Materials Science: For functionalized surfaces or coatings.

    Organic Synthesis: As a building block in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While there are no direct analogs of this compound, we can compare it to related structures:

Properties

Molecular Formula

C8H7F3N2O4

Molecular Weight

252.15 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C8H7F3N2O4/c9-8(10,11)1-2-13-5(7(16)17)3-4(12-13)6(14)15/h3H,1-2H2,(H,14,15)(H,16,17)

InChI Key

JYCNXBFMMVVQKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)O

Origin of Product

United States

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